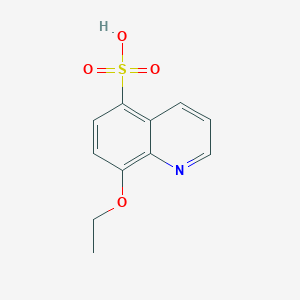
6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル
概要
説明
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、アルデヒド、活性メチレン化合物、および尿素(またはその類似体)の間の酸触媒による三成分反応であるビジネリ反応に使用されます。 この反応は、高度に官能基化された複素環の迅速かつ容易な合成を構成します .
創薬
この化合物の構造的多様性は、非常に単純な構成要素を用いた強力なツールを提供します . さらに、DHPMの薬理作用は広く研究されており、主に抗癌剤開発に焦点を当てています .
神経保護
ピリミジンとその誘導体は、抗ウイルス、抗癌、抗酸化、抗菌活性を示すことが証明されており、ヒトミクログリアおよび神経細胞モデルにおけるトリアゾール-ピリミジンハイブリッドの神経保護および抗炎症活性を研究するよう促しています .
抗神経炎症薬
一連の新しいトリアゾール-ピリミジン系化合物が設計、合成、特性評価されました。 分子結果は、トリアゾール-ピリミジンハイブリッド化合物が有望な神経保護および抗炎症特性を持っていることを明らかにしました .
抗菌活性
6-メチル-4-[1-(2-置換フェニルアミノアセチル)-1H-インドール-3-イル]-2-オキソ/チオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチルエステルの合成、抗菌、抗癌評価およびQSAR研究 .
幾何学的特性
エチル-6-メチル-2-オキソ-4-(3-(2,4,5-トリフルオロベンゾアミド)フェニル)-1,2,3,4ピリミジン-5-カルボン酸塩は、DFT技術と6-31G基底セット(TFPPC)を使用した従来のB3LYPアプローチを用いて最適化されました。 B3LYPは、電子接触が幾何学的特性の改善に与える影響を調べるためにDFTを用いました .
Safety and Hazards
作用機序
Target of Action
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex compound with potential biological activities
Mode of Action
It’s known that pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Related compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Biochemical Properties
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate impacts various cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This interaction often results in the modulation of gene expression, either upregulating or downregulating specific genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters.
Subcellular Localization
The subcellular localization of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
ethyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDVRNLWJBGGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351819 | |
| Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-55-7 | |
| Record name | ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)




![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)




![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
